

# Discovery and history of 3-Methyl-2(1H)-pyridinethione

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## Compound of Interest

Compound Name: 3-Methyl-2(1H)-pyridinethione

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An In-Depth Technical Guide to **3-Methyl-2(1H)-pyridinethione**: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methyl-2(1H)-pyridinethione**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It details the compound's properties, synthesis methodologies with mechanistic insights, and the broader historical and biological context of the pyridinethione class.

## Introduction to the Pyridinethione Scaffold

Pyridinethiones and their tautomeric forms, mercaptopyridines, are a class of sulfur-containing heterocyclic compounds. The core structure is a pyridine ring where one of the carbon atoms adjacent to the nitrogen is double-bonded to a sulfur atom. These compounds are isosteres of pyridones and have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and antiproliferative properties[1][2][3]. The parent compound, 2-mercaptopyridine, was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrosulfide[2]. This laid the groundwork for the exploration of a wide array of substituted pyridinethione derivatives, including the subject of this guide, **3-Methyl-2(1H)-pyridinethione**.

# Physicochemical Properties of 3-Methyl-2(1H)-pyridinethione

**3-Methyl-2(1H)-pyridinethione** is a solid at room temperature with the following properties:

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NS	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	125.19 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	18368-66-6	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	163-165 °C	<a href="#">[4]</a>
Boiling Point	191.88 °C at 760 mmHg	<a href="#">[4]</a>
Appearance	Solid	-
Hydrogen Bond Donor Count	1	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[4]</a>
XLogP3	1.2	<a href="#">[4]</a>

Synonyms: 3-Methylpyridine-2(1H)-thione, 3-methyl-1H-pyridine-2-thione, 2-mercapto-3-methylpyridine, 3-methyl-2-pyridinethiol[\[4\]](#).

## Historical Context and Discovery

While the first synthesis of the parent compound, 2-mercaptopyridine, dates back to 1931[\[2\]](#), a definitive record of the initial discovery and synthesis of **3-Methyl-2(1H)-pyridinethione** is not readily available in seminal literature. The exploration of picoline (methylpyridine) chemistry began in the 19th century, with its isolation from coal tar by Thomas Anderson in 1849[\[6\]](#). The subsequent development of synthetic routes to functionalized pyridines paved the way for the creation of a vast library of derivatives.

The synthesis of **3-Methyl-2(1H)-pyridinethione** would have logically followed the establishment of methods for the thionation of pyridones, a common strategy for accessing

pyridinethiones.

## Synthesis of 3-Methyl-2(1H)-pyridinethione

The most prevalent and efficient method for the synthesis of **3-Methyl-2(1H)-pyridinethione** is the thionation of its corresponding pyridone precursor, 3-Methyl-2(1H)-pyridone. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. Two primary reagents are employed for this purpose: Phosphorus Pentasulfide ( $P_4S_{10}$ ) and Lawesson's Reagent.

### General Synthesis Workflow



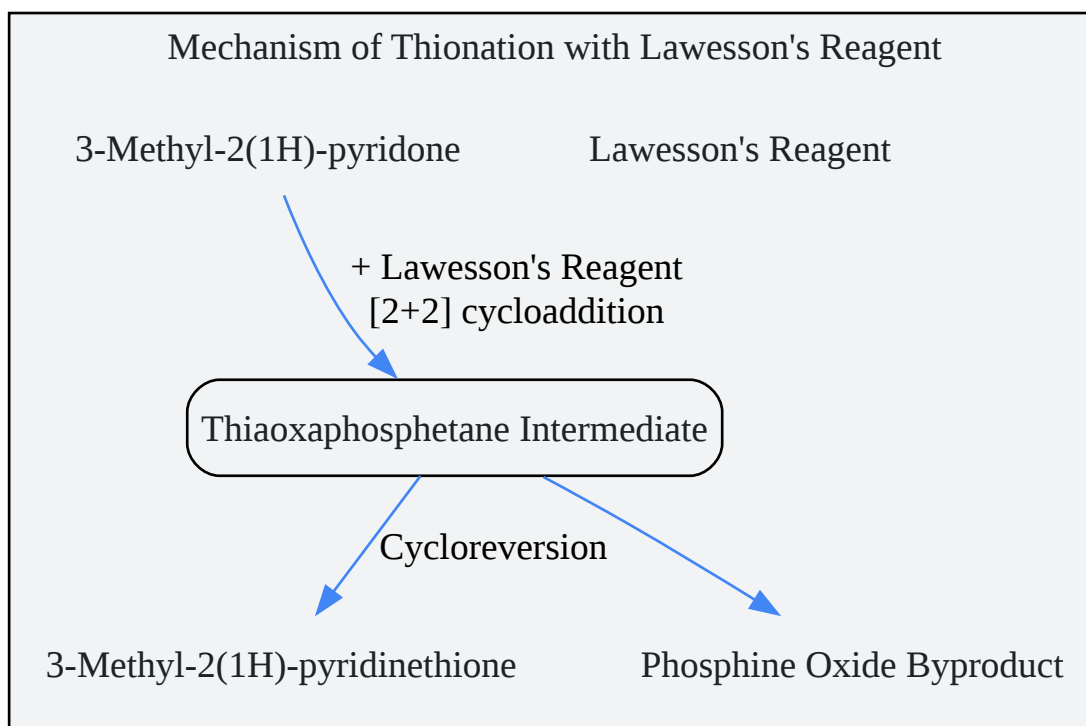
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Caption: General workflow for the synthesis of **3-Methyl-2(1H)-pyridinethione**.

### Mechanistic Insight: The Thionation Process

The conversion of a carbonyl group to a thiocarbonyl group using phosphorus-sulfur reagents like  $P_4S_{10}$  and Lawesson's Reagent is a cornerstone of sulfur chemistry. Understanding the mechanism provides insight into the choice of reagents and reaction conditions.

**Using Lawesson's Reagent:** Lawesson's Reagent is generally preferred over  $P_4S_{10}$  as it is more soluble in organic solvents and often gives cleaner reactions with higher yields under milder conditions. The reaction proceeds through a [2+2] cycloaddition mechanism.



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Caption: Simplified mechanism of thionation using Lawesson's Reagent.

The driving force for this reaction is the formation of a strong phosphorus-oxygen double bond in the byproduct, which makes the cycloreversion step thermodynamically favorable.

## Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the thionation of a pyridone using Lawesson's Reagent, adapted from general methods for this transformation.

Objective: To synthesize **3-Methyl-2(1H)-pyridinethione** from 3-Methyl-2(1H)-pyridone.

Materials:

- 3-Methyl-2(1H)-pyridone
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
- Anhydrous Toluene

- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Hexanes
- Ethyl Acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-2(1H)-pyridone (1.0 eq) in anhydrous toluene.
- Add Lawesson's Reagent (0.5 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Filter the mixture to remove any insoluble byproducts.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure **3-Methyl-2(1H)-pyridinethione**.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS). The obtained data should be consistent with the structure of **3-Methyl-2(1H)-pyridinethione**.

## Spectroscopic Characterization

While a comprehensive, fully assigned set of spectra for **3-Methyl-2(1H)-pyridinethione** is not readily available in all databases, the following provides an overview of expected and reported spectral data.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons and the three aromatic protons on the pyridine ring, as well as a broad signal for the N-H proton.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The thiocarbonyl (C=S) carbon is typically shifted significantly downfield. A reported <sup>13</sup>C NMR spectrum is available on PubChem[5].
- IR Spectroscopy: The infrared spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1650-1700 cm<sup>-1</sup>) from the starting material and the appearance of a C=S stretching vibration, which is typically weaker and found in the region of 1250-1020 cm<sup>-1</sup>. N-H stretching will also be observable.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.19)[5].

## Biological Activity and Applications in Drug Development

The pyridinethione scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[1]. The zinc complex of pyrithione (1-hydroxy-2(1H)-pyridinethione), known as zinc pyrithione, is a well-known antifungal and antibacterial agent used in anti-dandruff shampoos[2]. The mechanism of action is believed to involve the disruption of membrane transport processes in fungi and an increase in cellular copper levels, which damages essential iron-sulfur proteins[2][7].

While specific biological studies on **3-Methyl-2(1H)-pyridinethione** are not extensively reported in the public domain, its structural similarity to other biologically active pyridinethiones suggests its potential as a candidate for screening in various therapeutic areas, including:

- **Antifungal and Antibacterial Agents:** As a lipophilic, sulfur-containing heterocycle, it is a prime candidate for antimicrobial screening.
- **Anticancer Agents:** Various pyridinethione derivatives have demonstrated antiproliferative activity against cancer cell lines[1].
- **Enzyme Inhibitors:** The ability of the thione group to coordinate with metal ions makes these compounds interesting as potential metalloenzyme inhibitors.

The 3-methyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to the unsubstituted parent compound, making it a valuable derivative for structure-activity relationship (SAR) studies.

## Conclusion

**3-Methyl-2(1H)-pyridinethione** is a readily accessible derivative of the biologically significant pyridinethione family. Its synthesis is straightforward, primarily involving the thionation of the corresponding pyridone. While its specific biological profile is yet to be fully elucidated in public research, the known activities of related compounds mark it as a molecule of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its further exploration.

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